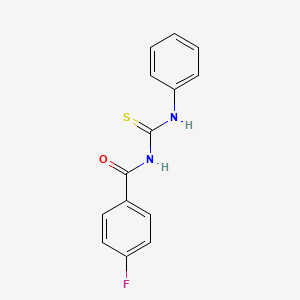![molecular formula C18H15ClO2 B5724158 [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)
[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol, also known as SR-16157, is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized and investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting this enzyme, [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol in lab experiments is its specificity for the COX-2 enzyme, which allows for targeted inhibition of this enzyme without affecting other enzymes in the body. However, one limitation of using this compound is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol in the treatment of various inflammatory and pain-related disorders. Finally, research is needed to investigate the long-term safety and efficacy of this compound in humans.
Conclusion
In conclusion, [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol is a chemical compound that has been studied for its potential therapeutic applications. This compound has been synthesized and investigated for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. While further research is needed, [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol shows promise as a potential treatment for various inflammatory and pain-related disorders.
Synthesemethoden
The synthesis of [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol involves the reaction of 5-chloro-2-(1-naphthylmethoxy)phenylboronic acid with methanol in the presence of a palladium catalyst. This reaction yields [5-chloro-2-(1-naphthylmethoxy)phenyl]methanol as a white solid with a melting point of 137-139°C.
Wissenschaftliche Forschungsanwendungen
[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol has been studied for its potential therapeutic applications in various scientific research studies. This compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Eigenschaften
IUPAC Name |
[5-chloro-2-(naphthalen-1-ylmethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO2/c19-16-8-9-18(15(10-16)11-20)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-10,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRGQVAVPSJMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-(naphthalen-1-ylmethoxy)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5724079.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)
![4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)
![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)

![2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5724113.png)
![4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)




![3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5724164.png)

![3-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5724176.png)